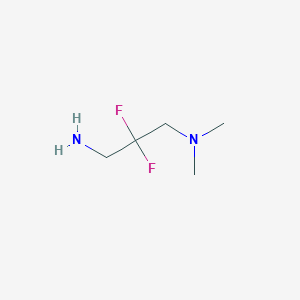

(3-Amino-2,2-difluoropropyl)dimethylamine

CAS No.:

Cat. No.: VC17647469

Molecular Formula: C5H12F2N2

Molecular Weight: 138.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H12F2N2 |

|---|---|

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | 2,2-difluoro-N',N'-dimethylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C5H12F2N2/c1-9(2)4-5(6,7)3-8/h3-4,8H2,1-2H3 |

| Standard InChI Key | VYFOCGKACRPRSJ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CC(CN)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

(3-Amino-2,2-difluoropropyl)dimethylamine is defined by the systematic name 3-(dimethylamino)-2,2-difluoropropan-1-amine. Its molecular formula reflects a compact structure comprising:

-

A difluoropropyl chain ()

-

A primary amine group () at the terminal carbon

The compound’s InChI key and linear structure formula remain unspecified in available literature, though its SMILES representation can be inferred as .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 138.159 g/mol |

| CAS Registry Number | 1601859-07-7 |

| Purity | 95% |

| PubChem CID | 84648329 |

Physicochemical Properties

Reactivity Profile

| Parameter | Specification |

|---|---|

| Signal Word | Danger |

| Precautionary Statements | P501, P261, P272, P270, P240, P210 |

| Storage Conditions | Inert atmosphere, 2–8°C, dark |

Comparative Analysis with Structural Analogs

Dimethylaminopropylamine

Dimethylaminopropylamine () shares the dimethylamine group but lacks fluorine substituents. This analog is widely employed in surfactant production due to its amphiphilic properties . The absence of fluorine reduces its metabolic stability, limiting pharmaceutical utility compared to fluorinated derivatives.

3-Aminopropyltriethoxysilane

Featuring a triethoxysilane group (), this compound exhibits adhesive properties ideal for coatings and sealants . Unlike (3-Amino-2,2-difluoropropyl)dimethylamine, its applications are confined to materials science rather than bioactive molecule synthesis.

Table 3: Structural and Functional Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume